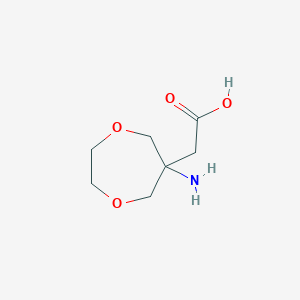![molecular formula C10H17N3O B13295658 2-[(3-Amino-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B13295658.png)
2-[(3-Amino-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-Amino-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol is a compound that features a pyrazole ring substituted with an amino group at the 3-position, linked to a cyclohexanol moietyThe pyrazole ring is a versatile scaffold in drug design, often used to create molecules with various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Amino-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol typically involves the formation of the pyrazole ring followed by its functionalization. One common method starts with the cyclization of hydrazines with 1,3-diketones to form the pyrazole ring. The amino group can be introduced via nucleophilic substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group of the cyclohexanol moiety.
Reduction: Reduction reactions can target the pyrazole ring or the amino group, leading to various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted pyrazoles .
Scientific Research Applications
2-[(3-Amino-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 2-[(3-Amino-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol involves its interaction with specific molecular targets. The amino group and pyrazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. This compound may inhibit certain kinases or other proteins involved in disease pathways .
Comparison with Similar Compounds
- 3-Amino-1-methyl-1H-pyrazole
- 5-Amino-1H-pyrazole-4-carboxamide
- 1-(2-Hydroxyethyl)-3-amino-1H-pyrazole
Uniqueness: 2-[(3-Amino-1H-pyrazol-1-yl)methyl]cyclohexan-1-ol is unique due to its combination of a pyrazole ring with a cyclohexanol moiety. This structure provides distinct chemical properties and biological activities compared to other pyrazole derivatives. The presence of the cyclohexanol group can influence the compound’s solubility, stability, and interaction with biological targets .
Properties
Molecular Formula |
C10H17N3O |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-[(3-aminopyrazol-1-yl)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C10H17N3O/c11-10-5-6-13(12-10)7-8-3-1-2-4-9(8)14/h5-6,8-9,14H,1-4,7H2,(H2,11,12) |
InChI Key |
VMKOOXIUHWXTSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)CN2C=CC(=N2)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


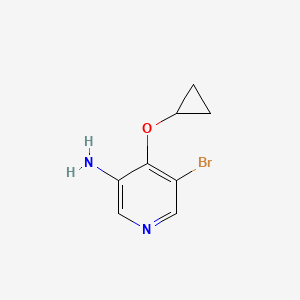
![6-[(But-3-yn-1-yl)amino]-3-chloropyridine-2-carboxylic acid](/img/structure/B13295601.png)
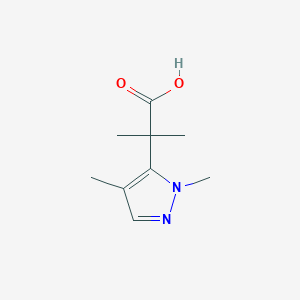

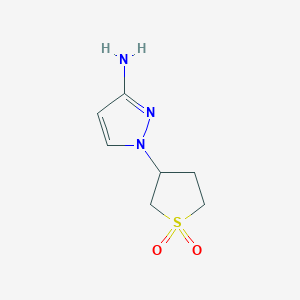
![3-{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-yl}propan-1-ol](/img/structure/B13295618.png)
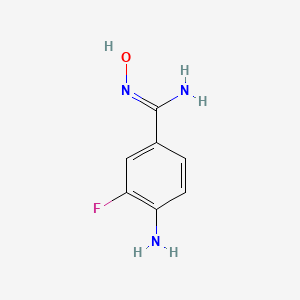
![4-[5-(methoxycarbonyl)-1H-pyrrol-3-yl]-4-oxobutanoic acid](/img/structure/B13295624.png)

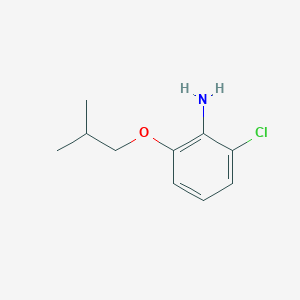
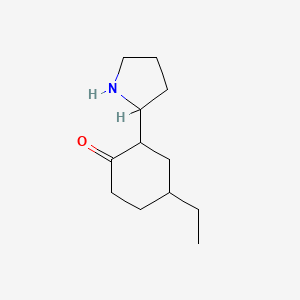
amine](/img/structure/B13295642.png)
![benzyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13295647.png)
